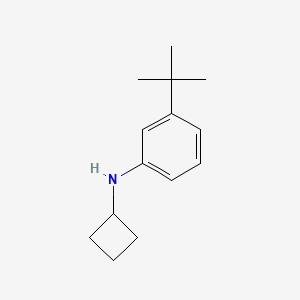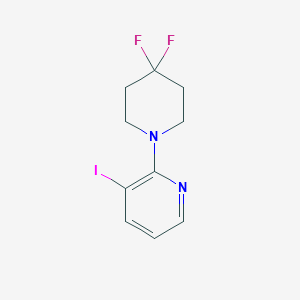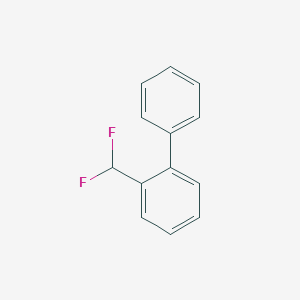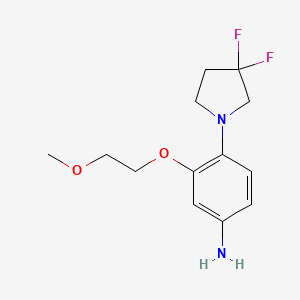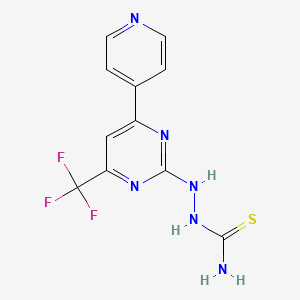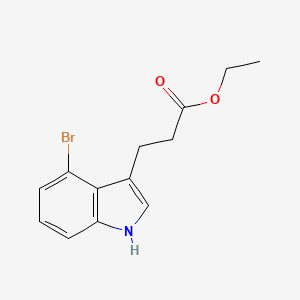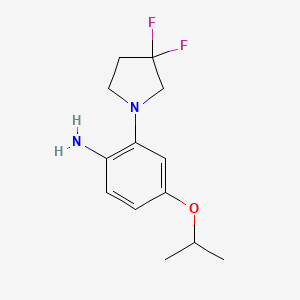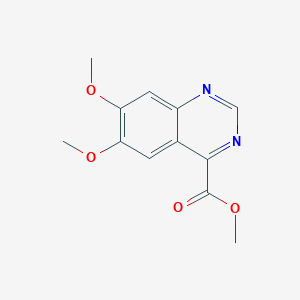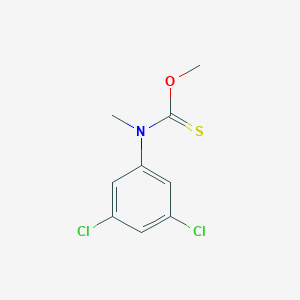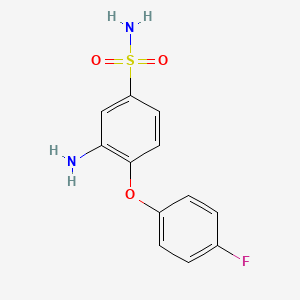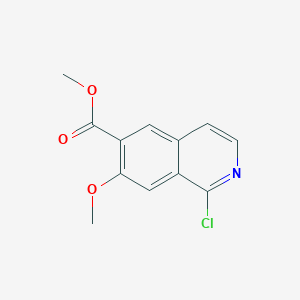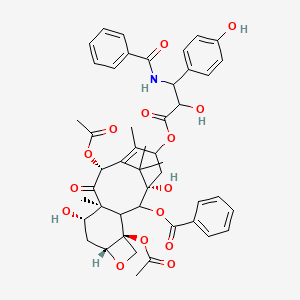
3'-Para-hydroxypaclitaxel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-p-Hydroxy Paclitaxel is a semi-synthetic derivative of Paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is derived from the bark of the Pacific yew tree (Taxus brevifolia) and has been modified to enhance its therapeutic properties. The addition of a hydroxyl group at the 3’ position of the phenyl ring in Paclitaxel results in 3’-p-Hydroxy Paclitaxel, which exhibits unique chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-p-Hydroxy Paclitaxel involves several steps, starting from the extraction of Paclitaxel from the bark of the Pacific yew tree. The key steps include:
Extraction and Purification: Paclitaxel is extracted using organic solvents and purified through chromatographic techniques.
Hydroxylation: The hydroxylation of Paclitaxel at the 3’ position is achieved using specific reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of 3’-p-Hydroxy Paclitaxel involves large-scale extraction of Paclitaxel followed by chemical modification. Advanced techniques such as microbial fermentation and plant cell culture are also employed to produce Paclitaxel and its derivatives in a more sustainable and cost-effective manner .
化学反应分析
Types of Reactions: 3’-p-Hydroxy Paclitaxel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 3’-oxo Paclitaxel.
Reduction: Formation of deoxy Paclitaxel.
Substitution: Formation of 3’-halogenated Paclitaxel derivatives.
科学研究应用
3’-p-Hydroxy Paclitaxel has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the chemical behavior of taxanes and their derivatives.
Biology: Investigated for its effects on cellular processes such as mitosis and apoptosis.
Medicine: Explored for its potential as an anticancer agent with improved efficacy and reduced side effects compared to Paclitaxel.
Industry: Utilized in the development of novel drug delivery systems and formulations
作用机制
3’-p-Hydroxy Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The compound interacts with tubulin, a key protein in microtubule formation, and enhances its polymerization. Additionally, it modulates various signaling pathways involved in cell survival and proliferation .
相似化合物的比较
Paclitaxel: The parent compound from which 3’-p-Hydroxy Paclitaxel is derived.
Docetaxel: Another taxane derivative with similar anticancer properties but different chemical modifications.
Cabazitaxel: A semi-synthetic derivative with improved efficacy against drug-resistant cancer cells.
Uniqueness: 3’-p-Hydroxy Paclitaxel is unique due to the presence of the hydroxyl group at the 3’ position, which enhances its solubility and bioavailability. This modification also improves its interaction with microtubules and reduces the likelihood of drug resistance compared to other taxane derivatives .
属性
分子式 |
C47H51NO15 |
|---|---|
分子量 |
869.9 g/mol |
IUPAC 名称 |
[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-[3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31?,32-,33+,35?,36?,37+,38?,40?,45+,46-,47+/m0/s1 |
InChI 键 |
XKSMHFPSILYEIA-HXZKEHTGSA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


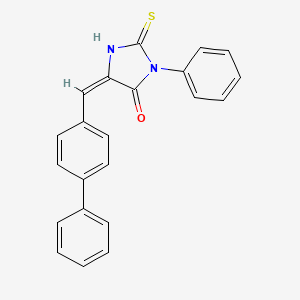
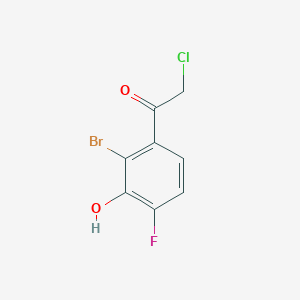
![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
